molecular formula C5H12ClNO2 B1470959 (3R,4R)-4-aminooxan-3-ol hydrochloride CAS No. 1523530-38-2

(3R,4R)-4-aminooxan-3-ol hydrochloride

Cat. No.: B1470959
CAS No.: 1523530-38-2
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-JBUOLDKXSA-N
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Description

(3R,4R)-4-aminooxan-3-ol hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor oxirane compound followed by amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-aminooxan-3-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, altering the compound’s reactivity.

    Reduction: The compound can be reduced to form different derivatives, which may have unique properties.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of substituted aminooxan derivatives.

Scientific Research Applications

(3R,4R)-4-aminooxan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biological processes.

    Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride: This compound has a similar structure but with a carboxylic acid group instead of a hydroxyl group.

    (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate: Another similar compound with a pyrrolidine ring structure.

Uniqueness

(3R,4R)-4-aminooxan-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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